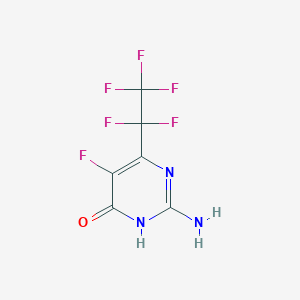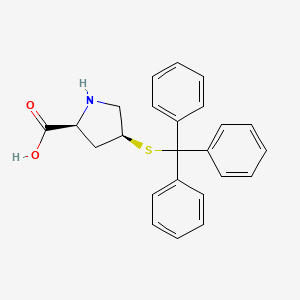
2-diethoxyphosphorylbutanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethoxyphosphorylbutanedioic acid is a chemical compound with the molecular formula C8H15O7P. It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes a phosphoryl group attached to a butanedioic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphorylbutanedioic acid typically involves the reaction of diethyl phosphite with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure the desired product is obtained. The reaction proceeds as follows: [ \text{Diethyl phosphite} + \text{Maleic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethoxyphosphorylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
2-Diethoxyphosphorylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-diethoxyphosphorylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Diethoxyphosphorylbutanedioic acid can be compared with other similar compounds, such as:
Diethylphosphonoacetic acid: Similar in structure but with different reactivity and applications.
Diethylphosphonopropionic acid: Another related compound with distinct properties and uses.
Propriétés
Formule moléculaire |
C8H15O7P |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
2-diethoxyphosphorylbutanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-3-14-16(13,15-4-2)6(8(11)12)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
PZHLBHAYGMYEIP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC(=O)O)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



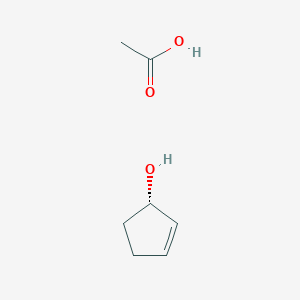

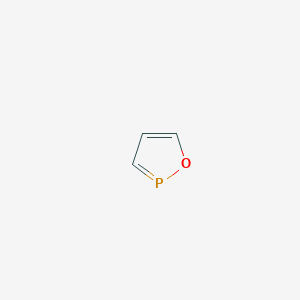
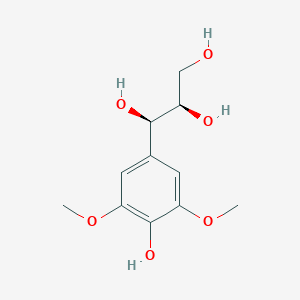
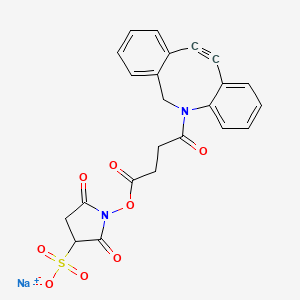
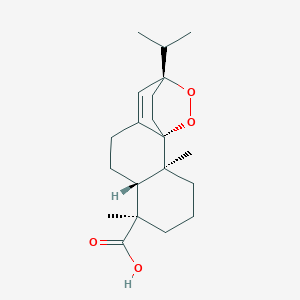

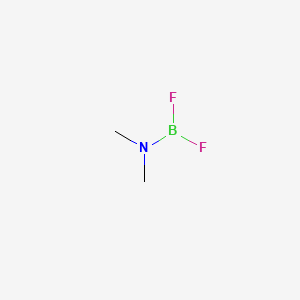
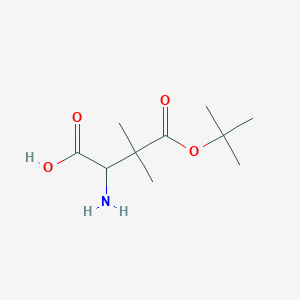
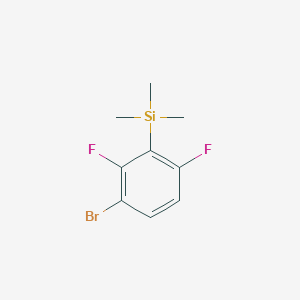
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
